molecular formula C14H17NO4 B7469277 4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-YL)ethoxy]benzaldehyde

4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-YL)ethoxy]benzaldehyde

Cat. No.: B7469277
M. Wt: 263.29 g/mol
InChI Key: PRUNWRCOOOEQOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-YL)ethoxy]benzaldehyde, also known as MPOE, is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-YL)ethoxy]benzaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune responses.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-YL)ethoxy]benzaldehyde in lab experiments is its high specificity and selectivity for certain targets, allowing for more precise and accurate results. However, one limitation is its potential toxicity and the need for proper safety precautions when handling the compound.

Future Directions

For research on 4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-YL)ethoxy]benzaldehyde include further studies on its mechanism of action, its potential use as a therapeutic agent for various diseases, and its applications in other fields such as materials science and nanotechnology.
In conclusion, this compound has shown great potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound could lead to important breakthroughs in various fields.

Synthesis Methods

4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-YL)ethoxy]benzaldehyde is synthesized through a multi-step process starting with the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of an acid catalyst. The resulting product is then reacted with ethyl oxalyl chloride to form the intermediate, which is further reacted with sodium methoxide to produce the final product, this compound.

Scientific Research Applications

4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-YL)ethoxy]benzaldehyde has been shown to have various scientific research applications, including its use as a fluorescent probe for detecting metal ions, a reagent for synthesizing other compounds, and a potential therapeutic agent for treating cancer and other diseases.

Properties

IUPAC Name

4-methoxy-3-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-18-12-5-4-11(9-16)8-13(12)19-10-14(17)15-6-2-3-7-15/h4-5,8-9H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUNWRCOOOEQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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